Barium gluconate

Description

BenchChem offers high-quality Barium gluconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium gluconate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22561-74-6 |

|---|---|

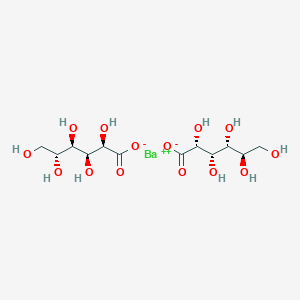

Molecular Formula |

C12H22BaO14 |

Molecular Weight |

527.62 g/mol |

IUPAC Name |

barium(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/2C6H12O7.Ba/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |

InChI Key |

PECPTSUHUFWKDG-IYEMJOQQSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ba+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Barium Gluconate from Gluconic Acid and Barium Carbonate

Abstract

Barium gluconate (C₁₂H₂₂BaO₁₄) is a metal salt of gluconic acid with applications in various industrial and pharmaceutical contexts.[1] It often serves as a precursor for the synthesis of other pharmaceutical-grade metal gluconates.[2] This technical guide provides a comprehensive overview of the synthesis of barium gluconate through the direct reaction of gluconic acid with barium carbonate. The document details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and analytical methods for characterization. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility for researchers in chemical and pharmaceutical development.

Chemical Principles and Stoichiometry

The synthesis of barium gluconate from gluconic acid and barium carbonate is a straightforward acid-base reaction. Gluconic acid, a weak organic acid, reacts with barium carbonate, an inorganic salt that acts as a base. This reaction neutralizes the acid and produces the barium salt of gluconic acid, along with water and carbon dioxide gas as byproducts. The evolution of CO₂ gas is a visual indicator of the reaction's progress.

The balanced chemical equation for the reaction is:

2C₆H₁₂O₇ (Gluconic Acid) + BaCO₃ (Barium Carbonate) → C₁₂H₂₂BaO₁₄ (Barium Gluconate) + H₂O (Water) + CO₂ (Carbon Dioxide)

The stoichiometry of the reaction dictates that two moles of gluconic acid are required to react completely with one mole of barium carbonate.[3][4] This 2:1 molar ratio is critical for calculating the requisite mass of each reactant to maximize yield and minimize unreacted starting materials.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| Gluconic Acid | C₆H₁₂O₇ | 196.16 | Colorless to light yellow, clear syrupy liquid (typically as a 50% aqueous solution) |

| Barium Carbonate | BaCO₃ | 197.34 | White powder/crystals[3] |

| Barium Gluconate | C₁₂H₂₂BaO₁₄ | 527.62[5][6] | White, odorless powder[1] |

Experimental Protocol: Laboratory-Scale Synthesis

This section outlines a detailed methodology for the synthesis of barium gluconate. The protocol is based on established industrial production methods where barium carbonate is dissolved in gluconic acid.[1]

2.1 Materials and Equipment

-

Gluconic acid (50% w/w aqueous solution)

-

Barium carbonate powder

-

Deionized water

-

Ethanol (B145695) (95%)

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer with heating plate

-

pH meter or pH indicator strips

-

Buchner funnel and vacuum flask

-

Filter paper

-

Vacuum oven

2.2 Synthesis Procedure

-

Reactant Calculation: Based on the 2:1 molar ratio, calculate the required mass of barium carbonate for a given volume of 50% gluconic acid solution. It is often advantageous to use a slight excess of barium carbonate to ensure complete neutralization of the acid.

-

Reaction Setup: Place the calculated volume of 50% gluconic acid solution into a beaker equipped with a magnetic stir bar.

-

Addition of Barium Carbonate: Slowly add the barium carbonate powder to the stirring gluconic acid solution in small portions. Effervescence (CO₂ evolution) will occur. Control the rate of addition to prevent excessive foaming.

-

Heating and Reaction: Gently heat the mixture to approximately 60-70°C while continuing to stir.[1] The elevated temperature facilitates the reaction. Maintain this temperature until all effervescence has ceased, which indicates the reaction is complete.

-

pH Confirmation: Check the pH of the solution. A final pH of 6.0-7.0 suggests that the gluconic acid has been fully neutralized.

-

Hot Filtration: Filter the hot reaction mixture through a pre-heated Buchner funnel to remove any unreacted barium carbonate and other insoluble impurities.[1] This step is crucial to ensure the purity of the final product.

-

Crystallization: Transfer the clear, hot filtrate to a clean beaker and allow it to cool slowly to room temperature. Barium gluconate crystals will begin to form. For improved crystallization, the beaker can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water or aqueous ethanol to remove residual soluble impurities.

Table 2: Recommended Reaction Parameters

| Parameter | Value/Range | Rationale |

| Molar Ratio (Gluconic Acid:BaCO₃) | 2:1 | Ensures stoichiometric conversion. A slight excess of BaCO₃ can be used. |

| Reaction Temperature | 60 - 70°C | Facilitates the reaction rate without degrading the product.[1] |

| Final pH | 6.0 - 7.0 | Indicates complete neutralization of the gluconic acid.[1] |

| Stirring Speed | 200 - 400 RPM | Ensures proper mixing of the heterogeneous reaction mixture. |

Purification and Characterization

3.1 Purification by Recrystallization For high-purity applications, the synthesized barium gluconate can be further purified by recrystallization.

-

Dissolve the crude barium gluconate crystals in a minimum amount of hot deionized water.

-

Add ethanol to the hot solution until it becomes slightly turbid.

-

Allow the solution to cool slowly, which will induce the formation of high-purity crystals.

-

Isolate the purified crystals by vacuum filtration.

-

Dry the final product in a vacuum oven at 60-80°C to a constant weight.[1][7]

3.2 Analytical Characterization To confirm the identity and purity of the synthesized barium gluconate, the following analytical techniques are recommended:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the gluconate ligand and the absence of carbonate impurities.[1]

-

Elemental Analysis (ICP-OES): To determine the barium content and confirm the correct elemental composition.[1]

-

Gravimetric Analysis: Purity can be assessed by precipitating barium sulfate (B86663) from a solution of the product and comparing the yield to the theoretical value.[8]

Process Diagrams and Workflows

Visual aids are essential for understanding the synthesis process. The following diagrams, generated using Graphviz, illustrate the chemical reaction pathway and the experimental workflow.

Caption: Chemical reaction pathway for barium gluconate synthesis.

References

- 1. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]

- 2. quickcompany.in [quickcompany.in]

- 3. Barium carbonate - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Barium gluconate | C12H22BaO14 | CID 89753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BARIUM GLUCONATE [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystal Structure Analysis and Characterization of Barium Gluconate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Barium gluconate, the barium salt of gluconic acid, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solid-state properties, including crystal structure, purity, and stability, is paramount for its effective utilization and development. This guide details the necessary experimental framework to achieve a comprehensive characterization of barium gluconate crystals.

Synthesis and Crystal Growth of Barium Gluconate

The synthesis of barium gluconate is typically achieved through an aqueous reaction between a soluble barium salt, such as barium hydroxide (B78521) or barium carbonate, and gluconic acid. The subsequent crystallization is a critical step for obtaining samples suitable for single-crystal X-ray diffraction.

Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup: A stoichiometric amount of barium hydroxide octahydrate is dissolved in deionized water with gentle heating. To this solution, a molar equivalent of D-gluconic acid is added dropwise with continuous stirring. The pH of the solution should be monitored and maintained near neutral.

-

Precipitation and Filtration: Upon cooling, barium gluconate will precipitate out of the solution. The precipitate is collected by vacuum filtration and washed with cold deionized water followed by ethanol (B145695) to remove any unreacted starting materials and impurities.

-

Recrystallization for Single Crystals: For the growth of single crystals, the purified barium gluconate powder is dissolved in a minimal amount of hot deionized water to create a saturated solution. This solution is then allowed to cool slowly and undisturbed over several days. Slow evaporation of the solvent will facilitate the formation of well-defined single crystals suitable for X-ray diffraction analysis.

Crystal Structure Determination: X-ray Diffraction

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement within a crystalline solid. Both single-crystal and powder XRD methods are essential for a complete structural characterization of barium gluconate.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most precise and unambiguous determination of the crystal structure, including unit cell dimensions, space group, and atomic coordinates.

-

Crystal Selection and Mounting: A suitable single crystal of barium gluconate, free of visible defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (typically 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain accurate atomic positions, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline material, confirm phase purity, and can be used for structure determination if single crystals are not available.

-

Sample Preparation: A finely ground powder of the barium gluconate sample is packed into a sample holder.

-

Data Collection: The sample is analyzed using a powder X-ray diffractometer. A continuous scan is performed over a range of 2θ angles (e.g., 5° to 80°) using monochromatic X-ray radiation.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database. For quantitative analysis and lattice parameter refinement, methods like Rietveld refinement can be employed.

Crystallographic Data Summary

As a definitive crystal structure for barium gluconate is not publicly available, the following table provides a template for the expected crystallographic data. For illustrative purposes, data for a related compound, calcium gluconate monohydrate, is often referenced in literature.

| Parameter | Barium Gluconate (Expected) |

| Chemical Formula | C₁₂H₂₂BaO₁₄ |

| Formula Weight | 527.62 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical bonding and functional groups present in barium gluconate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in the gluconate ligand and confirming the formation of the salt.

-

Sample Preparation: A small amount of the barium gluconate powder is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

Data Collection: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations of the hydroxyl (-OH), carboxylate (-COO⁻), and C-H bonds.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of the molecule and can be particularly useful for studying the low-frequency modes involving the barium-oxygen bonds.

-

Sample Preparation: A small amount of the barium gluconate powder is placed on a microscope slide.

-

Data Collection: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used to illuminate the sample. The scattered light is collected and analyzed.

-

Spectral Analysis: The Raman shifts are analyzed to identify the vibrational modes of the gluconate ligand and the metal-ligand interactions.

Spectroscopic Data Summary

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3600-3200 (broad) | |

| C-H Stretch | 3000-2850 | 3000-2850 |

| C=O Stretch (carboxylate) | 1610-1550 (asymmetric) | 1450-1380 (symmetric) |

| C-O Stretch | 1260-1000 | |

| Ba-O Stretch | < 600 | < 400 |

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. For barium gluconate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for determining its thermal stability and decomposition pathway.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. It is used to determine the temperature at which the compound decomposes and to identify the loss of volatile components such as water.

-

Sample Preparation: A small, accurately weighed amount of the barium gluconate sample is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature ranges of mass loss events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions, melting, and decomposition.

-

Sample Preparation: A small, accurately weighed amount of the barium gluconate sample is sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Data Collection: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The differential heat flow is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Thermal Analysis Data Summary

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |

| Dehydration (if hydrated) | To be determined | To be determined | Endothermic |

| Decomposition Onset | To be determined | - | - |

| Decomposition Stages | To be determined | To be determined | Exothermic/Endothermic |

| Final Residue | > To be determined | To be determined | - |

Visualizations

The following diagrams illustrate the logical workflow for the characterization of barium gluconate and the relationship between the different analytical techniques.

Caption: Experimental workflow for the synthesis and characterization of barium gluconate.

Caption: Logical relationships in the characterization of barium gluconate.

Conclusion

This technical guide has outlined the essential experimental protocols and analytical techniques required for a thorough characterization of barium gluconate. While the definitive crystal structure remains to be reported in publicly accessible literature, the methodologies described herein provide a robust framework for researchers to determine its solid-state properties. A combination of X-ray diffraction, vibrational spectroscopy, and thermal analysis is crucial for a comprehensive understanding of this compound, which is vital for its application in scientific research and drug development.

Solubility of Barium Gluconate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium gluconate in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities where barium gluconate is a compound of interest. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows and influencing factors.

Quantitative Solubility Data

The solubility of barium gluconate in various organic solvents has been determined under controlled laboratory conditions. The following table summarizes the available quantitative data, providing a clear comparison of its solubility across different solvent systems.

| Organic Solvent | Temperature (°C) | Solubility |

| Methanol | 25 ± 1 | 41 ± 1 % w/w |

| Ethanol | 25 ± 1 | 0.5 ± 0.08 % w/w |

| Acetone | 22 | 2.7 ppm |

| Dichloromethane | 22 | 0.2 ppm |

| Ethyl Acetate | 22 | 0.1 ppm |

| Toluene | 22 | 0.2 ppm |

| n-Hexane | 22 | 0.1 ppm |

Data sourced from a 2016 report by the Cosmetic Ingredient Review expert panel.[1]

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt such as barium gluconate in organic solvents requires a precise and well-controlled experimental approach. The following protocol is a detailed methodology based on the widely accepted shake-flask method, which is considered a reliable technique for measuring thermodynamic equilibrium solubility.[2]

Materials and Apparatus

-

Solute: Barium gluconate (C₁₂H₂₂BaO₁₄), high purity grade

-

Solvents: Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, n-Hexane (analytical or HPLC grade)

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature orbital shaker or water bath

-

Borosilicate glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.22 µm, solvent-compatible membrane)

-

Autosampler vials for the analytical instrument

-

Analytical instrumentation for quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma-Atomic Emission Spectrometer)

-

Experimental Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid the formation of bubbles during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of barium gluconate and add it to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Addition of Solvent: Add a precise volume of the respective organic solvent to each vial containing the barium gluconate.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours, although the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to rest in the constant temperature environment for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of barium in the solution. Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are suitable techniques for quantifying barium concentrations.[3][4]

-

Calculation of Solubility: Based on the measured concentration of barium and the dilution factor, calculate the solubility of barium gluconate in the respective organic solvent. The results can be expressed in various units, such as g/100 mL, mg/L, or molarity.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of barium gluconate solubility using the shake-flask method.

Caption: Workflow for determining barium gluconate solubility.

Factors Influencing Solubility

The solubility of an ionic compound like barium gluconate in organic solvents is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions. The diagram below outlines these key relationships.

References

Thermal Decomposition Properties of Barium Gluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium gluconate, the barium salt of gluconic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its thermal decomposition properties is crucial for its handling, storage, and use in processes that involve elevated temperatures. This technical guide provides an in-depth overview of the expected thermal behavior of barium gluconate, based on the established principles of thermal analysis and comparative data from other alkaline earth metal gluconates. While specific experimental data for barium gluconate is not extensively available in peer-reviewed literature, this guide extrapolates its properties based on well-understood chemical trends.

General Decomposition Pathway of Alkaline Earth Metal Gluconates

The thermal decomposition of alkaline earth metal gluconates, such as those of magnesium and calcium, typically proceeds in multiple stages when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). A similar decomposition pathway is anticipated for barium gluconate, which can be generalized as follows:

-

Dehydration: If the barium gluconate is in a hydrated form, the initial weight loss observed upon heating corresponds to the removal of water molecules. This is an endothermic process.

-

Decomposition of the Gluconate Moiety: Following dehydration, the organic gluconate portion of the molecule begins to decompose. This is a complex process that involves the breaking of C-C and C-O bonds and results in the evolution of volatile products such as water, carbon dioxide, and other small organic fragments. This stage is typically characterized by a significant weight loss.

-

Formation of Barium Carbonate: The decomposition of the organic component in an inert atmosphere is expected to yield barium carbonate (BaCO₃) as a stable intermediate.

-

Decomposition of Barium Carbonate (at high temperatures): Barium carbonate is thermally stable and decomposes into barium oxide (BaO) and carbon dioxide at very high temperatures, generally above 1000 °C.

Predicted Thermal Stability of Barium Gluconate

The thermal stability of salts of alkaline earth metals with the same anion generally increases down the group (from Magnesium to Barium). This trend is attributed to the decreasing polarizing power of the cation as its ionic radius increases. A cation with a lower polarizing power is less effective at distorting the electron cloud of the anion, leading to a more stable compound that requires higher temperatures for decomposition.

Therefore, it is predicted that barium gluconate will be more thermally stable than magnesium gluconate and calcium gluconate. The decomposition temperatures for barium gluconate are expected to be higher than those reported for its lighter counterparts.

Quantitative Data for Related Alkaline Earth Metal Gluconates

To provide a comparative context, the following table summarizes the thermal decomposition data for magnesium gluconate and calcium gluconate, which have been more extensively studied.

| Compound | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Final Residue |

| Magnesium Gluconate | Dehydration | ~50 - 150 | Varies with hydration | - |

| Gluconate Decomposition | ~150 - 500 | Significant | MgO | |

| Calcium Gluconate Monohydrate | Dehydration | ~100 - 150 | ~4 | - |

| Gluconate Decomposition | ~200 - 500 | Significant | CaCO₃ | |

| Carbonate Decomposition | >600 | - | CaO |

Note: The exact temperatures and weight loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The investigation of the thermal decomposition of barium gluconate would involve standard thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and weight change associated with the decomposition of barium gluconate.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

A small, accurately weighed sample of barium gluconate (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 1000 °C).

-

The atmosphere in the furnace is controlled, typically using an inert gas like nitrogen or an oxidative gas like air.

-

The weight of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in barium gluconate.

Apparatus: A differential scanning calorimeter.

Procedure:

-

A small, accurately weighed sample of barium gluconate (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate over a defined temperature range.

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature, revealing endothermic and exothermic events.

Mandatory Visualizations

Caption: Experimental workflow for the thermal analysis of barium gluconate.

Caption: Predicted trend of thermal stability for alkaline earth metal gluconates.

Conclusion

While direct experimental data on the thermal decomposition of barium gluconate is scarce, a comprehensive understanding of its likely behavior can be formulated by examining related compounds and fundamental chemical principles. It is anticipated that barium gluconate will exhibit a multi-stage decomposition process, beginning with dehydration (if hydrated), followed by the decomposition of the organic gluconate moiety to form barium carbonate, which is stable to high temperatures. Notably, barium gluconate is expected to be the most thermally stable among the alkaline earth metal gluconates. For precise characterization, experimental investigation using TGA and DSC, as outlined in this guide, is recommended.

Barium gluconate CAS number and molecular properties

An In-depth Technical Guide to Barium Gluconate: CAS Number, Molecular Properties, and Biological Interactions

This technical guide provides a comprehensive overview of barium gluconate, including its chemical and physical properties, synthesis, and analysis. It is intended for researchers, scientists, and drug development professionals who are interested in the use of this compound in laboratory and industrial settings.

Core Properties of Barium Gluconate

Barium gluconate is the barium salt of gluconic acid. It is a white, odorless, and highly water-soluble powder.[1]

Molecular and Chemical Data

The fundamental molecular and chemical identification data for barium gluconate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22561-74-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₂₂BaO₁₄ | [1][3][4] |

| Molecular Weight | 527.62 g/mol | [3][4][6] |

| IUPAC Name | barium(2+);bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) | [1][4] |

| Synonyms | Barium di-D-gluconate, D-Gluconic acid, barium salt | [2][4] |

| InChI Key | PECPTSUHUFWKDG-IYEMJOQQSA-L | [1][6] |

Synthesis of Barium Gluconate

Barium gluconate can be synthesized through several methods, including chemical reactions and fermentation processes.

Chemical Synthesis

Two primary chemical synthesis routes are commonly employed:

-

Reaction of Barium Hydroxide (B78521) with Gluconic Acid : This reaction is typically carried out in an aqueous solution. Maintaining a controlled temperature and pH is crucial to ensure the reaction goes to completion and to obtain a high-purity product.[2] A specific example of this method involves dissolving barium hydroxide octahydrate in hot distilled water and slowly adding it to a 50% aqueous solution of gluconic acid.[7]

-

Reaction of Barium Carbonate with Gluconic Acid : In an industrial setting, barium gluconate is often produced by dissolving barium carbonate in gluconic acid. The mixture is heated to facilitate the reaction, and the resulting solution is filtered to remove impurities. The product is then crystallized by evaporating the filtrate.[2]

Fermentation Process

A fermentation process has been developed for the production of barium D-gluconate from a carbohydrate source in a single step. This method utilizes a specific strain of Aspergillus niger and can produce high concentrations of the final product without the accumulation of other organic acids. The barium gluconate can then be recovered by crystallization from the fermented broth.

Experimental Protocols

Gravimetric Determination of Barium

Gravimetric analysis is a precise method for quantifying the amount of barium in a sample of barium gluconate by precipitating it as barium sulfate (B86663).

Principle : Barium ions (Ba²⁺) are quantitatively precipitated from a solution by the addition of a sulfate source, typically sulfuric acid, to form the insoluble salt barium sulfate (BaSO₄). The precipitate is then collected, dried, and weighed. The mass of barium in the original sample can be calculated from the mass of the barium sulfate precipitate.

Procedure :

-

Sample Preparation : Accurately weigh a sample of barium gluconate and dissolve it in distilled water. Acidify the solution with a small amount of dilute hydrochloric acid and dilute to approximately 150 mL with distilled water.

-

Precipitation : Heat the solution to boiling. Add a hot solution of 4N sulfuric acid dropwise with constant stirring until precipitation is complete.

-

Digestion : Heat the solution containing the precipitate on a water bath for about 5 minutes to encourage the formation of larger, more easily filterable crystals. Allow the precipitate to settle for at least an hour.

-

Filtration and Washing : Decant the clear supernatant through an ashless filter paper (e.g., Whatman No. 40). Wash the precipitate with hot distilled water until the washings are free of sulfate ions.

-

Drying and Weighing : Transfer the filter paper containing the precipitate to a pre-weighed crucible. Incinerate the filter paper and then heat the crucible at a high temperature until a constant weight is achieved. Cool the crucible in a desiccator before weighing.

-

Calculation : The mass of barium can be calculated using the following formula: Mass of Barium = (Mass of BaSO₄ precipitate × Atomic weight of Ba) / Molecular weight of BaSO₄

Biological Activity and Signaling Pathways

The biological effects of barium gluconate are primarily attributed to the actions of the barium ion (Ba²⁺). Barium ions are known to interact with and modulate the activity of several types of ion channels, which are critical components of cellular signaling pathways.

Interaction with Potassium Channels

Barium ions are potent blockers of certain types of potassium channels, particularly inward-rectifier potassium channels (Kir). This blockade inhibits the efflux of potassium from cells, leading to a decrease in extracellular potassium concentration and an increase in intracellular potassium, a condition known as hypokalemia. This is the primary mechanism of barium toxicity.

Interaction with Calcium Channels

Barium ions can also interact with calcium channels. They can act as charge carriers through some types of calcium channels but can also block these channels. The interaction is complex and depends on the specific type of calcium channel and the concentration of barium.

Experimental Workflow for Investigating Ion Channel Modulation

The following diagram outlines a typical experimental workflow for investigating the effects of barium gluconate on ion channel activity using electrophysiological techniques.

References

- 1. Antagonism of calcium currents and neurotransmitter release by barium ions at frog motor nerve endings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of barium ions with potassium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural bases for blockade and activation of BK channels by Ba2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the potassium channel blocker barium on sodium and potassium transport in the rat loop of Henle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US2597384A - Preparation of colloidal barium sulfate - Google Patents [patents.google.com]

- 6. Blocking effects of barium and hydrogen ions on the potassium current during anomalous rectification in the starfish egg - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Barium ions selectively activate BK channels via the Ca2+-bowl site - PubMed [pubmed.ncbi.nlm.nih.gov]

Barium Gluconate: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Characteristics, Synthesis, and Analytical Methodologies of Barium Gluconate

Introduction

Barium gluconate, the barium salt of gluconic acid, is a compound of interest in various industrial and pharmaceutical applications. Primarily, it serves as a crucial precursor in the synthesis of other pharmaceutical-grade metal gluconates.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of barium gluconate, detailed experimental protocols for its synthesis, and relevant analytical methods for its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Physical and Chemical Properties

Barium gluconate is a white, odorless powder.[1] It is recognized for its high solubility in water.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₂BaO₁₄ | [2] |

| Molecular Weight | 527.62 g/mol | [2][3] |

| Appearance | White, odorless powder | [1] |

| Solubility | Highly soluble in water | [1] |

| CAS Number | 22561-74-6 | [2] |

Synthesis of Barium Gluconate

Barium gluconate can be synthesized through two primary routes: chemical synthesis and a fermentation process.

Chemical Synthesis Protocol

The chemical synthesis of barium gluconate is typically achieved through the reaction of a barium base, such as barium carbonate or barium hydroxide (B78521), with gluconic acid.[1]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve barium carbonate in an aqueous solution of gluconic acid.[1]

-

Heating: The mixture is heated to facilitate the reaction between the barium carbonate and gluconic acid.[1] The reaction with barium hydroxide also proceeds in an aqueous solution.[1]

-

pH and Temperature Control: Throughout the reaction, it is crucial to maintain a controlled temperature and pH to ensure the reaction goes to completion and to obtain a high-purity product.[1]

-

Filtration: After the reaction is complete, the resulting solution is filtered to remove any unreacted starting materials or solid impurities.[1]

-

Crystallization: The clear filtrate is then subjected to evaporation to concentrate the solution and induce the crystallization of barium gluconate.[1]

-

Drying and Milling: The obtained crystals are subsequently dried to remove any residual solvent and can be milled to achieve the desired particle size.[1]

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of barium gluconate.

Fermentation Protocol

A patented fermentation process utilizes the fungus Aspergillus niger to produce barium D-gluconate directly from a carbohydrate source like glucose.[4] This method can achieve high concentrations of the product.[4]

Methodology:

-

Media Preparation: A fermentation medium is prepared containing a high concentration of glucose (200-250 g/L) and includes barium carbonate.[4]

-

Inoculation: The medium is inoculated with a specially selected and adapted strain of Aspergillus niger.[4]

-

Fermentation Conditions: The fermentation is carried out under controlled conditions. Notably, this process may not require external pH control.[4]

-

Product Accumulation: The fermentation is allowed to proceed until a high concentration of barium gluconate (over 250 g/L) accumulates in the broth.[4]

-

Harvesting: The fungal biomass is separated from the fermented broth.

-

Product Recovery: Barium gluconate can be recovered from the broth through several methods, including:

-

Holding the broth at a low temperature (10-40°C) for 24 hours to induce crystallization.[4]

-

Concentrating the broth by evaporation followed by crystallization.[4]

-

Precipitating the product by adding methanol (B129727) or ethanol.[4]

-

Fermentation Workflow for Barium Gluconate Production

Caption: Workflow for the production of barium gluconate via fermentation.

Analytical Methods for Quality Control

-

Gravimetric Analysis: A fundamental method for the quantification of barium is through gravimetric analysis, where barium is precipitated as insoluble barium sulfate.[5]

-

Atomic Absorption Spectroscopy (AAS): AAS is a common and robust technique for determining the concentration of barium in various samples, including water and wastewater.[6]

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES is a highly sensitive method for measuring low levels of barium in biological and environmental samples.[6][7]

Relevance in Drug Development and Biological Interactions

Barium gluconate's primary role in drug development is as an intermediate for producing other gluconate salts, such as those of iron, magnesium, zinc, and copper, which have pharmaceutical applications.[4]

The biological effects of barium gluconate are primarily attributed to the barium ion (Ba²⁺). There are no known signaling pathways directly activated by the barium gluconate molecule itself. However, barium ions are known to interact with and block certain types of potassium channels and can also affect calcium channels.[8][9] This interference with fundamental ion channel function is the basis of barium's toxicity. In a research context, barium's ability to distinguish between different calcium-dependent cellular processes, such as peptide synthesis and secretion, can be a valuable experimental tool.[8]

Logical Relationship of Barium Ion Interference with Calcium Signaling

Caption: Barium ion's interference with calcium signaling pathways.

Conclusion

Barium gluconate is a compound with well-defined chemical properties and established synthesis routes. Its significance in the pharmaceutical industry lies in its role as a precursor for other essential metal gluconates. While the intact molecule does not have a direct role in cellular signaling, the bioavailable barium ions can have profound effects on ion channel function, a property that is both the source of its toxicity and a point of interest for researchers studying ion-mediated cellular processes. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals working with or considering the use of barium gluconate.

References

- 1. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]

- 2. Barium gluconate | C12H22BaO14 | CID 89753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BARIUM GLUCONATE [chemicalbook.com]

- 4. quickcompany.in [quickcompany.in]

- 5. scribd.com [scribd.com]

- 6. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Barium distinguishes separate calcium targets for synthesis and secretion of peptides in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Barium ions induce prolonged plateau depolarizations in neurosecretory neurones of the adult rat supraoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Barium D-Gluconate Production via Fermentation with Aspergillus niger

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of barium D-gluconate through a single-step fermentation process utilizing the fungus Aspergillus niger. The document details the biochemical pathways, optimized fermentation protocols, downstream processing, and analytical methodologies pertinent to the synthesis of this compound, which serves as a key intermediate in the pharmaceutical industry for the preparation of various other gluconate salts.

Introduction

Gluconic acid and its derivatives are valuable compounds with wide applications in the food, pharmaceutical, and chemical industries. Barium D-gluconate, in particular, is a significant precursor for the synthesis of pharmaceutical-grade ferrous, magnesium, zinc, and copper gluconates. Traditionally, the production of such salts involves a multi-step process: fermentation to produce gluconic acid, followed by neutralization and purification steps. However, a more efficient, single-step fermentation process has been developed that directly yields barium D-gluconate, simplifying the production pathway and increasing overall efficiency. This guide focuses on this advanced fermentation method using a selected strain of Aspergillus niger.

Biochemistry of Gluconic Acid Production in Aspergillus niger

The bioconversion of glucose to gluconic acid in Aspergillus niger is a simple oxidation reaction. The key enzyme responsible for this conversion is glucose oxidase, which is an FAD-dependent enzyme. This process occurs extracellularly, with glucose oxidase being localized in the cell wall of the fungus.

The reaction proceeds in two steps:

-

Enzymatic Oxidation: Glucose oxidase catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, with the concomitant reduction of oxygen to hydrogen peroxide.

-

Hydrolysis: The D-glucono-δ-lactone is then hydrolyzed to D-gluconic acid. This hydrolysis can occur spontaneously or be aided by the enzyme lactonase.

In the presence of a neutralizing agent, such as barium carbonate (BaCO₃), the produced gluconic acid is immediately converted to its corresponding salt, barium D-gluconate. This in-situ neutralization is crucial as it prevents the accumulation of acid, which would lower the pH of the fermentation broth and inhibit fungal growth and enzyme activity.

Signaling Pathways

While the direct metabolic pathway for gluconic acid production is well-established, the overarching regulatory and signaling pathways that control the overexpression of glucose oxidase and subsequent gluconic acid secretion are complex. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, for instance, is known to be involved in the fungal response to various environmental stresses and can influence secondary metabolite production. Light signaling has been shown to regulate the MAPK pathway in A. niger, affecting melanin (B1238610) production and biofilm formation.[1] It is plausible that similar signaling cascades, triggered by specific culture conditions (e.g., pH, nitrogen limitation, high glucose concentration), play a role in optimizing the metabolic flux towards gluconic acid production.

Caption: Metabolic pathway for Barium D-gluconate production.

Experimental Protocols

This section provides detailed methodologies for the production of barium D-gluconate, from strain selection and inoculum preparation to fermentation and product recovery. The protocols are based on a patented single-step fermentation process.[2]

Microorganism

A specifically selected strain, Aspergillus niger RRL BAG 11, is utilized for its high efficiency in this process.[2]

Inoculum Preparation

-

Spore Suspension: Spores from a culture of A. niger are collected in a 0.1% Tween 80 solution in distilled water to achieve a concentration of 10⁷ spores/mL.[2]

-

Seed Culture: The spore suspension is inoculated into a seed medium. The seed culture is incubated under shaken conditions at 30°C for 24 hours.[2]

Fermentation

-

Production Medium: A production medium is prepared and sterilized. Barium carbonate is incorporated into this medium to act as the neutralizing agent.[2]

-

Inoculation: The seed culture is transferred to the production fermenter.

-

Fermentation Conditions: The fermentation is carried out under specific conditions to maximize product yield.

-

Monitoring: The fermentation is monitored for glucose consumption. The process is typically concluded when the residual glucose is less than 1%.

Downstream Processing: Barium D-gluconate Recovery

The direct production of barium D-gluconate simplifies downstream processing. The product can be recovered from the fermented broth through crystallization.[2]

-

Mycelial Separation: The fungal mycelium is separated from the fermentation broth by filtration.

-

Crystallization: Barium D-gluconate is crystallized from the broth by one of the following methods:[2]

-

Cooling: The fermented broth is held at a temperature between 10 to 40°C for 24 hours.[2]

-

Concentration and Cooling: The broth is concentrated to half its volume and kept at 25°C.[2]

-

Solvent Precipitation: Methanol or ethanol (B145695) is added to the broth to precipitate the barium D-gluconate.[2]

-

-

Drying: The resulting crystals are dried to obtain the final product.

Caption: Experimental workflow for Barium D-gluconate production.

Quantitative Data

The following tables summarize the quantitative data for the production of barium D-gluconate via fermentation with Aspergillus niger.

| Table 1: Composition of Media | |

| Seed Medium Component | Concentration (g/L) |

| Sucrose | 140 |

| NH₄NO₃ | 2.5 |

| KH₂PO₄ | 1.0 |

| MgSO₄·7H₂O | 0.25 |

| Starch | 1.0 |

| Production Medium Component | Concentration (g/L) |

| Glucose Monohydrate | 100 |

| (NH₄)₂HPO₄ | 0.42 |

| Urea | 0.11 |

| KH₂PO₄ | 0.2 |

| MgSO₄·7H₂O | 0.17 |

| Corn Steep Liquor | 4.0 |

| Barium Carbonate | As required for neutralization |

Data sourced from patent describing the single-step fermentation process.[2]

| Table 2: Fermentation Parameters and Yield | |

| Parameter | Value |

| Strain | Aspergillus niger RRL BAG 11 |

| Temperature | 30°C |

| Initial pH | 6.5 (adjusted with Barium Hydroxide) |

| Fermentation Time | Until residual glucose < 1% |

| Barium D-gluconate Accumulation | > 250 g/L |

| Production Rate | 6-7 kg/m ³/h |

Data sourced from patent describing the single-step fermentation process.[2]

Analytical Methods

Accurate quantification of gluconic acid/gluconate is essential for monitoring the fermentation process and for quality control of the final product. Several methods can be employed:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for the separation and quantification of organic acids. Specific columns, such as Aminex HPX-87H, can be used for the analysis of gluconic acid and other organic acids in fermentation broths.

-

Enzymatic Assays: Enzymatic kits are available for the specific determination of D-gluconic acid. These assays are typically based on a coupled reaction involving gluconate kinase and 6-phosphogluconate dehydrogenase, where the formation of NADPH is measured spectrophotometrically at 340 nm.

Conclusion

The single-step fermentation of barium D-gluconate using Aspergillus niger represents a significant advancement in the production of this key pharmaceutical intermediate. By integrating the neutralization step into the fermentation process, this method simplifies downstream processing, reduces production time, and achieves high product concentrations. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to implement and further optimize this efficient biotechnological process. Further research into the genetic and metabolic regulation of gluconic acid production in A. niger could lead to even greater yields and process efficiencies.

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of Barium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium gluconate, the barium salt of gluconic acid, serves as a key intermediate in the pharmaceutical industry for the production of various metal gluconates. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, detailing both the historical context of gluconic acid preparation and the subsequent development of chemical and fermentation-based synthesis routes for barium gluconate. This document furnishes detailed experimental protocols, quantitative data, and process workflows to serve as a practical resource for laboratory and industrial applications.

Introduction: A Historical Perspective

The history of barium gluconate is intrinsically linked to the discovery and production of gluconic acid. While a definitive first synthesis of barium gluconate is not prominently documented in readily available historical records, its preparation follows the well-established chemistry of gluconic acid and its salts, which dates back to the 19th and early 20th centuries.

Gluconic acid was first prepared and isolated by Boutroux in 1880 through the fermentation of glucose. The chemical synthesis of aldonic acids, including gluconic acid, was advanced by the work of Heinrich Kiliani in 1886. The Kiliani-Fischer synthesis, a method for elongating the carbon chain of aldoses, proceeds through cyanohydrin and aldonic acid lactone intermediates. This foundational work in carbohydrate chemistry paved the way for the synthesis of various gluconate salts.

The industrial production of gluconic acid and its salts was later revolutionized by the development of submerged fermentation techniques. Notably, the production of gluconic acid using the filamentous fungus Aspergillus niger became a commercially viable process. This biotechnological approach offered a high-yield, single-step method for producing gluconate salts.

Synthesis Methodologies

Two primary routes have been established for the synthesis of barium gluconate: direct chemical synthesis and fermentation.

Chemical Synthesis

The chemical synthesis of barium gluconate is a straightforward acid-base reaction. It typically involves the neutralization of gluconic acid with a barium base, such as barium hydroxide (B78521) or barium carbonate. This method is well-suited for laboratory-scale synthesis and offers high purity of the final product.

Barium hydroxide reacts with gluconic acid in an aqueous solution to yield barium gluconate and water. The reaction is as follows:

Ba(OH)₂ + 2 C₆H₁₂O₇ → Ba(C₆H₁₁O₇)₂ + 2 H₂O

Alternatively, barium carbonate can be used. The reaction with gluconic acid produces barium gluconate, water, and carbon dioxide:

BaCO₃ + 2 C₆H₁₂O₇ → Ba(C₆H₁₁O₇)₂ + H₂O + CO₂

This method is common in industrial settings. The mixture is typically heated to drive the reaction to completion, followed by filtration to remove any unreacted solids.

Fermentation Synthesis

A more recent and industrially significant method is the direct production of barium gluconate through fermentation. This process utilizes microorganisms, primarily strains of Aspergillus niger, which are capable of oxidizing glucose to gluconic acid. By including barium carbonate in the fermentation medium, the gluconic acid produced is neutralized in situ to form barium gluconate.[1]

This single-step fermentation process is economically advantageous as it bypasses the separate production and purification of gluconic acid.[1]

Experimental Protocols

Chemical Synthesis from Barium Hydroxide and Gluconic Acid

This protocol is adapted from a procedure for preparing barium gluconate solutions for subsequent reactions.[2]

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

50% aqueous gluconic acid (C₆H₁₂O₇)

-

Distilled water

Procedure:

-

Dissolve 22 parts by weight of barium hydroxide octahydrate in 100 parts of hot distilled water.[2]

-

Slowly add the hot barium hydroxide solution to 80 parts of 50% aqueous gluconic acid with constant stirring.[2]

-

Continue stirring until the reaction is complete and a clear solution is obtained. The resulting solution will have a nearly neutral pH.[2]

-

To isolate the solid barium gluconate, the solution can be concentrated by evaporation under reduced pressure.

-

The resulting crystals are then filtered, washed with a small amount of cold water or aqueous ethanol, and dried under vacuum.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Molar ratio of gluconic acid to barium hydroxide | ~2.1:1 | [2] |

| Barium concentration in the resulting solution | ~4.7% | [2] |

Chemical Synthesis from Barium Carbonate and Gluconic Acid

This protocol outlines the industrial production method.

Materials:

-

Barium carbonate (BaCO₃)

-

Gluconic acid (C₆H₁₂O₇)

-

Water

Procedure:

-

Dissolve barium carbonate in an aqueous solution of gluconic acid.

-

Heat the mixture to facilitate the reaction, ensuring adequate ventilation to handle the carbon dioxide evolution.

-

After the reaction is complete (cessation of gas evolution), filter the hot solution to remove any unreacted barium carbonate and other impurities.

-

Cool the filtrate to induce crystallization of barium gluconate.

-

Isolate the crystals by filtration.

-

Wash the crystals with a suitable solvent (e.g., aqueous ethanol) to remove residual impurities.

-

Dry the purified crystals under vacuum.[3]

Quantitative Data:

For reproducible synthesis, it is crucial to control the stoichiometric ratios of barium carbonate and gluconic acid under neutral pH conditions.[3]

Fermentative Production of Barium Gluconate

This protocol is based on a patented fermentation process.[1]

Microorganism:

-

A specially selected strain of Aspergillus niger adapted to high concentrations of barium salts.[1]

Fermentation Medium:

-

A broth containing 200-250 g/L of glucose.[1]

-

Barium carbonate is introduced into the medium in gradual increments to allow the microorganism to adapt.[1]

Procedure:

-

Prepare the fermentation broth with the specified glucose concentration.

-

Sterilize the medium and inoculate with the selected Aspergillus niger strain.

-

Maintain the fermentation under aerobic conditions with appropriate agitation and temperature control.

-

Gradually add barium carbonate to the fermenting broth to neutralize the gluconic acid as it is produced.

-

Monitor the fermentation until the desired concentration of barium gluconate is achieved.

-

The fermented broth can be used directly for the preparation of other gluconate salts, or the barium gluconate can be recovered.[1]

-

To recover the product, the broth can be kept at 10-40°C for 24 hours or concentrated to half its volume and kept at 25°C to induce crystallization. Precipitation can also be achieved by adding methanol (B129727) or ethanol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Glucose Concentration | 200-250 g/L | [1] |

| Production Rate | 6-7 kg/m ³/h | [1] |

| Final Barium Gluconate Concentration | > 250 g/L | [1] |

Characterization of Barium Gluconate

The synthesized barium gluconate should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₂₂BaO₁₄ |

| Molecular Weight | 527.62 g/mol |

| Appearance | White, odorless powder |

Analytical Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the gluconate ligand.[3]

-

Elemental Analysis (e.g., ICP-OES): To determine the barium content and confirm the stoichiometry.[3]

Process Workflows and Diagrams

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of barium gluconate.

Fermentation Synthesis Logical Flow

References

Barium Gluconate as a Precursor for High-Purity Divalent Metal Gluconates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of divalent metal gluconates using barium gluconate as a precursor. This method offers a reliable and efficient pathway to produce high-purity metal gluconates, which are of significant interest in the pharmaceutical and nutraceutical industries for their roles as active pharmaceutical ingredients (APIs) and dietary supplements. The process leverages a double displacement (metathesis) reaction, driven by the precipitation of highly insoluble barium sulfate (B86663).

Core Synthesis Principle

The fundamental chemical principle underlying this synthetic route is a metathesis reaction between an aqueous solution of barium gluconate (Ba(C₆H₁₁O₇)₂) and a soluble sulfate salt of a divalent metal (M²⁺). The general form of the reaction is as follows:

Ba(C₆H₁₁O₇)₂(aq) + MSO₄(aq) → M(C₆H₁₁O₇)₂(aq) + BaSO₄(s)↓

In this reaction, 'M' represents a divalent metal cation such as Calcium (Ca²⁺), Zinc (Zn²⁺), Magnesium (Mg²⁺), Manganese (Mn²⁺), or Copper (Cu²⁺). The reaction proceeds to completion due to the formation of barium sulfate (BaSO₄) as a dense, white precipitate. The extremely low solubility of barium sulfate in water simplifies the purification process, as it can be readily removed by filtration, leaving the desired divalent metal gluconate in the aqueous solution.[1] This method is particularly advantageous for preparing pharmaceutical-grade products where purity is paramount.[1]

General Experimental Workflow

The synthesis process can be generalized into a series of sequential steps, as illustrated in the workflow diagram below. This process begins with the preparation of the reactant solutions and culminates in the isolation and purification of the final divalent metal gluconate product.

Chemical Reaction Pathway

The core of the synthesis is the exchange of ions between the two soluble salt precursors. The diagram below illustrates this double displacement reaction, highlighting the formation of the soluble desired product and the insoluble byproduct.

Experimental Protocols and Quantitative Data

While a single comprehensive source detailing the synthesis of all divalent metal gluconates via this method is not available, the following sections provide generalized protocols based on established chemical principles and specific data points collated from various sources. It is recommended that these protocols be optimized for specific laboratory conditions and desired product specifications.

Preparation of Barium Gluconate Solution

A key starting material is a standardized aqueous solution of barium gluconate. This can be prepared by reacting gluconic acid with barium hydroxide (B78521) or barium carbonate. For instance, a solution can be prepared by dissolving barium hydroxide octahydrate in hot distilled water and slowly adding it to a 50% aqueous solution of gluconic acid. The molar ratio should be controlled to ensure complete reaction, typically aiming for a neutral to slightly acidic pH.

Synthesis of Specific Divalent Metal Gluconates

The general procedure involves the controlled addition of the divalent metal sulfate solution to the barium gluconate solution with constant stirring. The reaction temperature and rate of addition may be optimized to control the particle size of the barium sulfate precipitate, facilitating easier filtration.

Table 1: Summary of Reactants and Conditions for Divalent Metal Gluconate Synthesis

| Target Product | Divalent Metal | Metal Sulfate Reactant | General Reaction Conditions | Potential Yield |

| Calcium Gluconate | Ca²⁺ | Calcium Sulfate (CaSO₄) | Equimolar reactants in aqueous solution. Reaction may be heated to increase the rate. | High (Theoretically quantitative) |

| Zinc Gluconate | Zn²⁺ | Zinc Sulfate (ZnSO₄) | Reaction of equimolar aqueous solutions at controlled temperature. | >90% |

| Magnesium Gluconate | Mg²⁺ | Magnesium Sulfate (MgSO₄) | Equimolar reactants in aqueous solution. | High (Theoretically quantitative) |

| Manganese Gluconate | Mn²⁺ | Manganese(II) Sulfate (MnSO₄) | Reaction of equimolar aqueous solutions. | High (Theoretically quantitative) |

| Copper(II) Gluconate | Cu²⁺ | Copper(II) Sulfate (CuSO₄) | Equimolar reactants in aqueous solution. | >90% |

Note: Yields are highly dependent on the efficiency of product isolation and purification steps.

Detailed Methodology: A Generalized Approach

-

Reactant Preparation:

-

Prepare an aqueous solution of barium gluconate of a known concentration (e.g., 0.5 M).

-

Prepare a separate aqueous solution of the desired divalent metal sulfate (e.g., zinc sulfate, copper sulfate) of an equimolar concentration.

-

-

Reaction:

-

In a reaction vessel equipped with a stirrer, place the barium gluconate solution.

-

Slowly add the metal sulfate solution to the barium gluconate solution under constant agitation. The addition can be performed at room temperature, although gentle heating (e.g., 40-60 °C) may be employed to ensure complete reaction.

-

A dense white precipitate of barium sulfate will form immediately.

-

Continue stirring for a defined period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Separation:

-

Separate the barium sulfate precipitate from the solution by filtration. A Buchner funnel with an appropriate filter paper is suitable. For very fine precipitates, centrifugation followed by decantation may be used.

-

Wash the precipitate with a small amount of deionized water to recover any entrained product solution. Combine the washings with the filtrate.

-

-

Product Isolation:

-

The resulting filtrate is a clear aqueous solution of the desired divalent metal gluconate.

-

Concentrate the solution by evaporation, preferably under reduced pressure to avoid thermal degradation of the product.

-

Induce crystallization by cooling the concentrated solution or by adding a suitable anti-solvent (e.g., ethanol).

-

Collect the crystalline product by filtration or centrifugation.

-

-

Drying:

-

Dry the isolated product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Product Characterization

The identity and purity of the synthesized divalent metal gluconates should be confirmed using standard analytical techniques.

Table 2: Recommended Analytical Techniques for Product Characterization

| Analytical Technique | Purpose |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the gluconate functional groups and absence of sulfate impurities. |

| Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Quantification of the metal content in the final product. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the gluconate anion. |

| X-ray Diffraction (XRD) | Analysis of the crystalline structure of the final product. |

| Thermogravimetric Analysis (TGA) | Determination of water of hydration and thermal stability. |

Conclusion

The use of barium gluconate as a precursor provides an elegant and effective method for the synthesis of a variety of divalent metal gluconates. The primary advantage of this route is the formation of an insoluble barium sulfate byproduct, which can be easily removed, leading to a high-purity product. This technical guide outlines the core principles and a generalized experimental workflow that can be adapted and optimized for the production of specific metal gluconates for research, drug development, and other high-purity applications.

References

Spectroscopic Analysis of Barium Gluconate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of barium gluconate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Barium gluconate, with the chemical formula C₁₂H₂₂BaO₁₄, is a metal complex of significant interest in various chemical and pharmaceutical applications. Understanding its structural and electronic properties through spectroscopic methods is crucial for quality control, stability assessment, and formulation development.

While direct, comprehensive spectroscopic studies on barium gluconate are not extensively documented in publicly available literature, this guide extrapolates key analytical data and methodologies from studies on analogous metal gluconates, such as those of sodium, iron(II), and magnesium. The gluconate anion is the primary chromophore and magnetically active species, allowing for reliable inferences regarding the spectroscopic behavior of the barium salt.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the FTIR and NMR analysis of barium gluconate, based on published data for other gluconate salts. These values provide a strong baseline for researchers performing these analyses.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of barium gluconate is expected to be dominated by the vibrational modes of the gluconate ligand. The coordination of the barium ion to the carboxylate and hydroxyl groups may induce slight shifts in the observed frequencies compared to the free gluconate anion or other metal salts.

Table 1: Predicted FTIR Peak Assignments for Barium Gluconate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Characteristics & Notes |

| ~3600 - 3200 | O-H Stretching | Hydroxyl (O-H) | Broad, strong band resulting from the numerous hydroxyl groups and any associated water of hydration. The presence of both primary and secondary alcohols may lead to a complex band structure. |

| ~2950 - 2850 | C-H Stretching | Alkane (C-H) | Weak to medium intensity bands. |

| ~1600 - 1550 | Asymmetric C=O Stretching | Carboxylate (COO⁻) | A very strong and characteristic band. Its position is sensitive to the coordinating metal ion. |

| ~1450 - 1380 | Symmetric C=O Stretching | Carboxylate (COO⁻) | Another strong, characteristic band for the carboxylate group. The separation between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode. |

| ~1470 - 1400 | O-H Bending (in-plane) | Hydroxyl (O-H) | Often appears as a complex band. |

| ~1100 - 1000 | C-O Stretching | Primary & Secondary Alcohols | Strong bands associated with the C-O bonds of the alcohol groups. For sodium gluconate, the primary alcohol C-O stretch is observed around 1038 cm⁻¹ and the secondary alcohol C-O stretch around 1095 cm⁻¹[1]. |

| ~650 | O-H Bending (out-of-plane) | Hydroxyl (O-H) | A broad band of medium intensity[1]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of barium gluconate will provide detailed information about the carbon-hydrogen framework of the gluconate ligand. The chemical shifts will be influenced by the electronegativity of the attached oxygen atoms and the overall molecular conformation. The spectra are typically recorded in D₂O, which results in the exchange of the hydroxyl protons with deuterium (B1214612), rendering them invisible in the ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for Barium Gluconate (in D₂O)

| Proton | Multiplicity (Predicted) | Chemical Shift (δ, ppm) | Notes |

| H-2 | Doublet | ~4.0 - 4.2 | The chemical shift is influenced by the adjacent carboxylate group. |

| H-3 | Multiplet | ~3.6 - 3.8 | |

| H-4 | Multiplet | ~3.6 - 3.8 | |

| H-5 | Multiplet | ~3.6 - 3.8 | |

| H-6, H-6' | Multiplet | ~3.5 - 3.7 | These are diastereotopic protons of the CH₂ group. |

Table 3: Predicted ¹³C NMR Chemical Shifts for Barium Gluconate (in D₂O)

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-1 (COO⁻) | ~175 - 180 | The carboxylate carbon is the most deshielded. |

| C-2 | ~72 - 75 | |

| C-3 | ~71 - 74 | |

| C-4 | ~71 - 74 | |

| C-5 | ~70 - 73 | |

| C-6 | ~62 - 65 | The carbon of the primary alcohol is the most shielded among the carbons bearing hydroxyl groups. |

Note: The exact chemical shifts for both ¹H and ¹³C NMR can vary depending on the solvent, temperature, and pH.

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality FTIR and NMR spectra of barium gluconate.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared vibrational spectrum of solid barium gluconate.

Materials and Equipment:

-

Barium gluconate sample (finely ground powder)

-

Fourier-Transform Infrared (FTIR) spectrometer with a suitable detector (e.g., DTGS)

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press

-

Spatula

-

Mortar and pestle (if using KBr pellet method)

-

Dehumidified environment or nitrogen purge for the sample compartment

Procedure (ATR Method):

-

Sample Preparation: Ensure the barium gluconate sample is dry and finely powdered.

-

Instrument Setup:

-

Turn on the FTIR spectrometer and allow it to stabilize.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Select the desired spectral range (e.g., 4000 - 400 cm⁻¹).

-

Set the resolution (e.g., 4 cm⁻¹) and the number of scans (e.g., 32 or 64 for good signal-to-noise ratio).

-

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the powdered barium gluconate onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of barium gluconate in solution.

Materials and Equipment:

-

Barium gluconate sample

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of barium gluconate and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of D₂O to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the D₂O solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Use a solvent suppression technique if the residual HOD signal is too intense.

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons like the carboxylate carbon.

-

Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale. For ¹H NMR in D₂O, the residual HOD peak can be set to ~4.79 ppm. For ¹³C NMR, an internal or external standard can be used.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Label the peaks in both spectra.

-

Visualizations